molecular formula C18H36OS B14753628 Octadecanethioic acid CAS No. 1613-68-9

Octadecanethioic acid

Cat. No.: B14753628
CAS No.: 1613-68-9
M. Wt: 300.5 g/mol
InChI Key: WPNKBSRBPMAEPL-UHFFFAOYSA-N
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Description

Octadecanethioic acid (C₁₈H₃₆S) is a long-chain thioic acid characterized by an 18-carbon backbone with a thiol (-SH) functional group. Thioic acids are sulfur analogs of carboxylic acids, where oxygen in the hydroxyl group is replaced by sulfur.

Properties

CAS No.

1613-68-9

Molecular Formula

C18H36OS

Molecular Weight

300.5 g/mol

IUPAC Name

octadecanethioic S-acid

InChI

InChI=1S/C18H36OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)

InChI Key

WPNKBSRBPMAEPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanethioic acid can be synthesized through several methods. One common method involves the reaction of octadecanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group.

Another method involves the reduction of octadecanethiol disulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of octadecanethiol disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

Octadecanethioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : this compound can be oxidized to form octadecanethiol disulfide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

  • Reduction: : The reduction of octadecanethiol disulfide to this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form alkylated thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Octadecanethiol disulfide

    Reduction: this compound

    Substitution: Alkylated thiols

Scientific Research Applications

Octadecanethioic acid has a wide range of applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of thiol-functionalized compounds. It is also employed in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are used in various surface chemistry studies.

  • Biology: : this compound is used in the modification of biomolecules, such as proteins and peptides, to introduce thiol groups. This modification can be useful in studying protein-protein interactions and enzyme activities.

  • Medicine: : In medicinal chemistry, this compound is used as a building block for the synthesis of thiol-containing drugs. These drugs often exhibit enhanced bioavailability and stability.

  • Industry: : this compound is used as a lubricant additive and corrosion inhibitor in the petroleum industry. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octadecanethioic acid involves the reactivity of the thiol group. The thiol group can form strong covalent bonds with various metal ions and organic molecules. This reactivity is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where the thiol group binds to the metal, creating a stable and organized layer.

In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

The following analysis compares octadecanethioic acid with structurally related compounds, focusing on molecular properties, applications, and safety considerations.

Molecular and Physical Properties
Compound Molecular Formula CAS Number Molar Mass (g/mol) Melting Point (°C) Key Functional Group
This compound C₁₈H₃₆S Not available ~284.5 (estimated) ~50–70 (estimated) Thiol (-SH)
Stearic acid C₁₈H₃₆O₂ 57-11-4 284.48 69.3 Carboxylic acid (-COOH)
Oleic acid C₁₈H₃₄O₂ 112-80-1 282.47 13–14 Unsaturated -COOH
Octadecanedioic acid C₁₈H₃₄O₄ 871-70-5 314.46 131–133 Dicarboxylic acid (-COOH)²

Key Observations :

  • Melting Points : Thioic acids generally exhibit lower melting points than carboxylic acids due to weaker hydrogen bonding (S-H vs. O-H). For instance, stearic acid (69.3°C) has a higher melting point than this compound (estimated 50–70°C). Oleic acid’s unsaturation further reduces its melting point (13–14°C) .
  • Solubility : Thioic acids are less polar than carboxylic acids, leading to higher solubility in organic solvents but lower solubility in water.

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